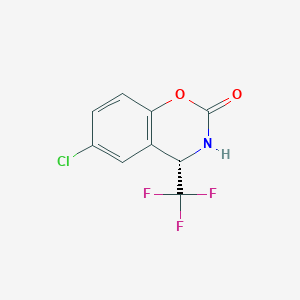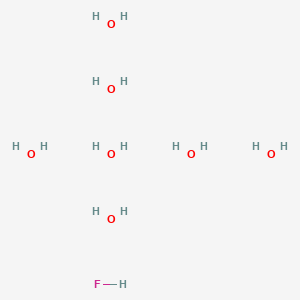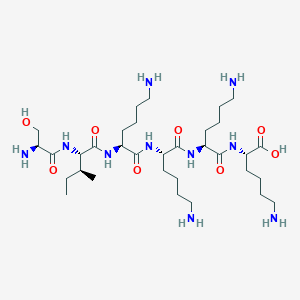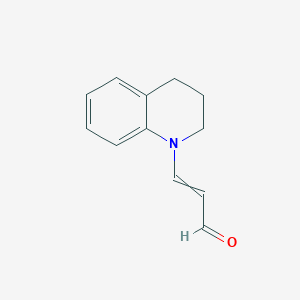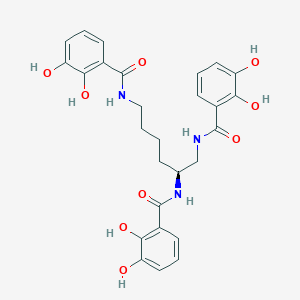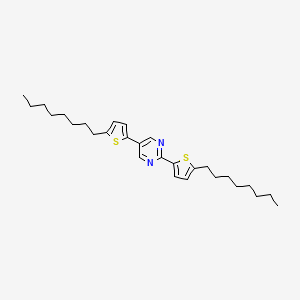
2,5-Bis(5-octylthiophen-2-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(5-octylthiophen-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two octylthiophene groups attached to a pyrimidine core. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine typically involves the reaction of 2,5-dibromopyrimidine with 5-octylthiophene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(5-octylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(5-octylthiophen-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(5-alkylthiophen-2-yl)pyridine: Similar structure but with a pyridine core instead of pyrimidine.
1,4-Bis(5-alkylthiophen-2-yl)benzene: Contains a benzene core instead of pyrimidine.
2,6-Bis(5-alkylthiophen-2-yl)naphthalene: Features a naphthalene core.
Uniqueness
2,5-Bis(5-octylthiophen-2-yl)pyrimidine is unique due to its specific combination of a pyrimidine core with octylthiophene groups. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
388616-46-4 |
|---|---|
Molekularformel |
C28H40N2S2 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
2,5-bis(5-octylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C28H40N2S2/c1-3-5-7-9-11-13-15-24-17-19-26(31-24)23-21-29-28(30-22-23)27-20-18-25(32-27)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
InChI-Schlüssel |
VBXHRXSFRHKRNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


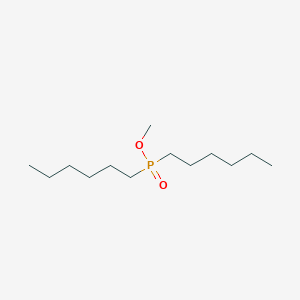
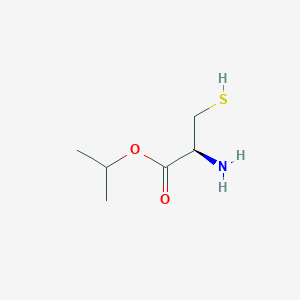
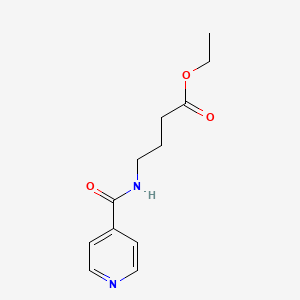
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
